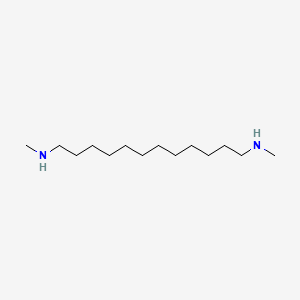

N,N'-Dimethyl-1,12-diaminododecane

Overview

Description

N,N'-Dimethyl-1,12-diaminododecane (DMDD) is a synthetic organic compound with a unique chemical structure. It is an aliphatic amine, containing two methyl substituents on the nitrogen atom, and a twelve-carbon chain connecting the two nitrogen atoms. DMDD is a versatile compound with many potential applications in the fields of organic synthesis and medicinal chemistry.

Scientific Research Applications

Surface Modification and Sensor Development

N,N'-Dimethyl-1,12-diaminododecane has been utilized in the creation of self-assembled monolayers on surfaces such as indium tin oxide (ITO). These monolayers have been characterized through various techniques, demonstrating their chemical and physical stability, which is essential for developing robust sensors and coatings. For instance, the surface amine functional groups on these monolayers facilitate the secondary layer formation of substances like phosphomolybdic acid, showing potential in sensor applications due to their stable and functionalizable surface properties (Oh et al., 2004).

Nanodiamond Functionalization

The compound has also been involved in the solvent-free functionalization of nanodiamonds (ND), indicating its role in enhancing the lipophilicity and chemical versatility of nanomaterials. This functionalization process is crucial for the development of ND-based applications in drug delivery, imaging, and as substrates for further chemical modifications, showing an increase in the organic content on the ND surface which could lead to new biomedical applications (Basiuk et al., 2013).

Heterometallic Complex Synthesis

N,N'-Dimethyl-1,12-diaminododecane's ability to stabilize heterometallic complexes has been explored, highlighting its potential in the synthesis of novel materials with unique electronic and magnetic properties. These complexes, featuring rare-earth metals, have applications ranging from catalysis to the development of new materials with specific magnetic and conductive properties, showcasing the versatility of N,N'-Dimethyl-1,12-diaminododecane in facilitating complex chemical syntheses (Cui et al., 2013).

Mechanism of Action

Target of Action:

- Primary Targets : N,N’-Dimethyl-1,12-diaminododecane interacts with specific cellular components or proteins. Unfortunately, detailed information about its precise targets remains limited in the available literature .

Mode of Action:

- Resulting Changes : Upon binding, it may modulate enzymatic activity, signal transduction pathways, or cellular processes. However, specific details are not well-documented .

Biochemical Pathways:

- Downstream Effects : These could include altered gene expression, protein synthesis, or cellular responses. Further research is needed to confirm these hypotheses .

Pharmacokinetics:

- Impact on Bioavailability : Factors affecting its availability for therapeutic action, such as solubility, stability, and metabolism .

Result of Action:

- Specific Examples : Unfortunately, there are no specific studies on N,N’-Dimethyl-1,12-diaminododecane to cite here .

Action Environment:

properties

IUPAC Name |

N,N'-dimethyldodecane-1,12-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAFNKFCDOBGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507795 | |

| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56992-91-7 | |

| Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

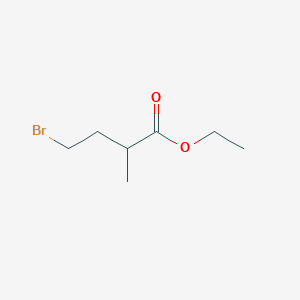

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)

![N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea](/img/structure/B1610560.png)